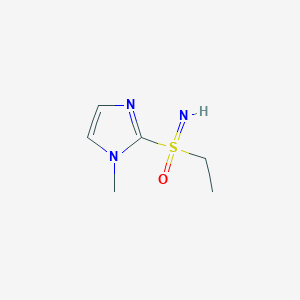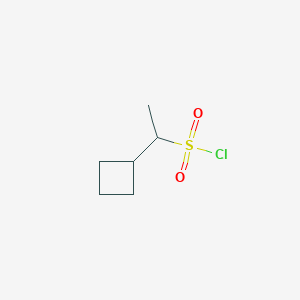![molecular formula C9H17BrS B13182859 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13182859.png)
1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a 2-(methylsulfanyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane can be synthesized through a multi-step process involving the following key steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the 2-(Methylsulfanyl)ethyl Group: The 2-(methylsulfanyl)ethyl group can be attached through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups or reduce double bonds if present.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under appropriate conditions.
Major Products Formed:
Substitution Products: New compounds with different functional groups replacing the bromomethyl group.
Oxidation Products: Sulfoxides or sulfones derived from the oxidation of the methylsulfanyl group.
Reduction Products: Compounds with reduced functional groups or double bonds.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, materials, and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane depends on its specific application and the context in which it is used. Generally, the compound can interact with molecular targets through:
Covalent Bond Formation: The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules.
Redox Reactions: The methylsulfanyl group can participate in redox reactions, influencing the redox state of biological systems or chemical environments.
Molecular Interactions: The cyclopentane ring and substituents can engage in non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparación Con Compuestos Similares
1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane can be compared with similar compounds to highlight its uniqueness:
1-(Bromomethyl)cyclopentane: Lacks the 2-(methylsulfanyl)ethyl group, resulting in different reactivity and applications.
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane: Substitution of bromine with chlorine alters the compound’s reactivity and chemical properties.
1-(Bromomethyl)-1-[2-(hydroxyl)ethyl]cyclopentane:
The unique combination of the bromomethyl and 2-(methylsulfanyl)ethyl groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C9H17BrS |
|---|---|
Peso molecular |
237.20 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-(2-methylsulfanylethyl)cyclopentane |
InChI |
InChI=1S/C9H17BrS/c1-11-7-6-9(8-10)4-2-3-5-9/h2-8H2,1H3 |
Clave InChI |
WRRMVEZXZJYMPS-UHFFFAOYSA-N |
SMILES canónico |
CSCCC1(CCCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


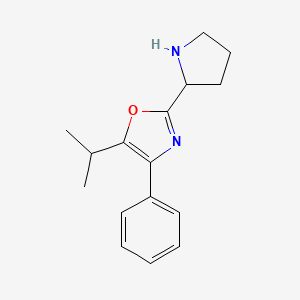
![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide](/img/structure/B13182783.png)
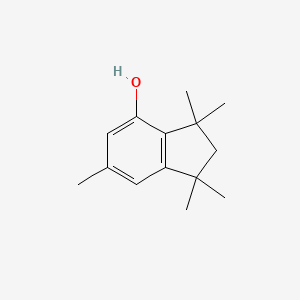

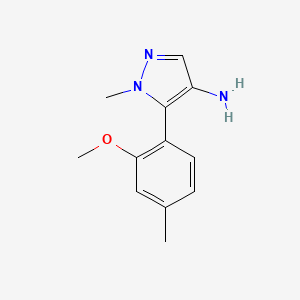
![N-[(Azepan-2-yl)methyl]methanesulfonamide](/img/structure/B13182807.png)

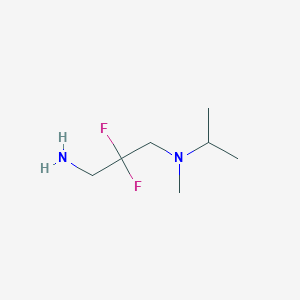
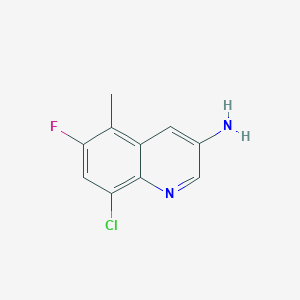

![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13182842.png)
